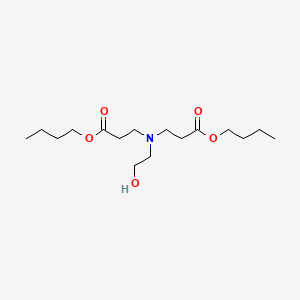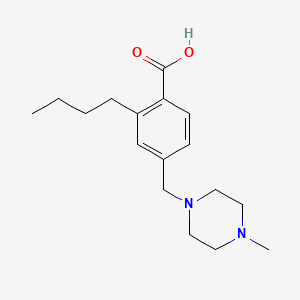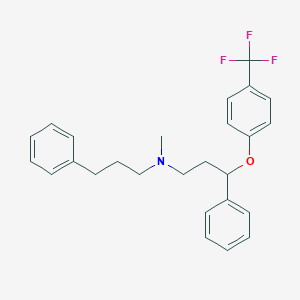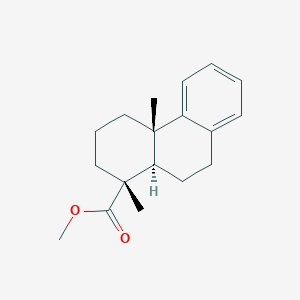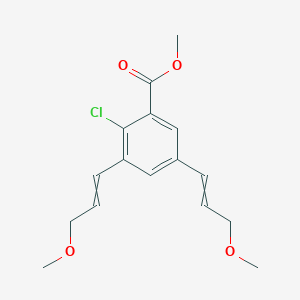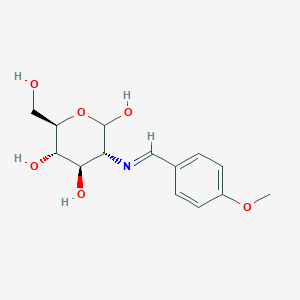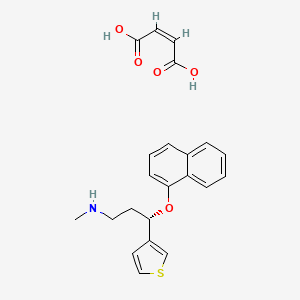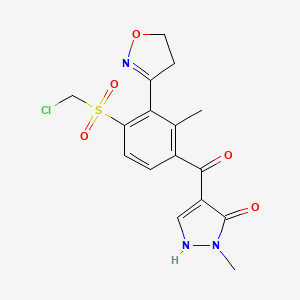
Chloride Topramezone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloride Topramezone is a benzyl ester pyrazolone herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitor. It is primarily used postemergence in maize for controlling broadleaf and grass weeds . This compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Chloride Topramezone involves several steps:
Reaction of Compound I and Compound II: The initial step involves reacting 3-[3-bromo-2-methyl-6-(methylthio)-phenyl]-4,5-dihydroisoxazole (Compound I) with 1-methyl-5-hydroxypyrazole (Compound II) in the presence of a copper catalyst, a ligand, an organic solvent, alkali, and carbon monoxide gas.
Post-Treatment: After the reaction, the solvent is removed, and the product is rinsed with water and toluene, followed by drying to obtain the final compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The use of cost-effective catalysts and efficient reaction conditions ensures high yield and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
Chloride Topramezone undergoes several types of chemical reactions, including:
N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, resulting in the formation of desmethyl topramezone.
Common Reagents and Conditions
Oxidative Reagents: Cytochrome P450 monooxygenase enzymes are commonly involved in the oxidative metabolism of this compound.
Reaction Conditions: These reactions typically occur under physiological conditions within plant tissues.
Major Products Formed
Desmethyl Topramezone: Formed through N-demethylation.
Benzoic Acid Metabolites: Resulting from further oxidative reactions.
Aplicaciones Científicas De Investigación
Chloride Topramezone has a wide range of scientific research applications:
Agriculture: It is extensively used as a postemergence herbicide in maize and sugarcane fields to control a variety of weeds.
Plant Physiology: Research on its metabolic pathways helps understand herbicide resistance mechanisms in weeds.
Environmental Science: Studies on its environmental impact and degradation pathways contribute to sustainable agricultural practices.
Mecanismo De Acción
Chloride Topramezone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, leading to the accumulation of reactive oxygen species and ultimately causing plant cell death . The molecular targets include the HPPD enzyme and associated metabolic pathways involved in carotenoid biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Mesotrione: Another 4-HPPD inhibitor used in maize and sugarcane fields.
Tembotrione: A triketone herbicide with similar mode of action.
Uniqueness
Chloride Topramezone is unique due to its high selectivity and efficacy in controlling a broad spectrum of weeds. It also exhibits a different metabolic pathway in resistant weed populations compared to other HPPD inhibitors .
Propiedades
Fórmula molecular |
C16H16ClN3O5S |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
4-[4-(chloromethylsulfonyl)-3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbenzoyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H16ClN3O5S/c1-9-10(15(21)11-7-18-20(2)16(11)22)3-4-13(26(23,24)8-17)14(9)12-5-6-25-19-12/h3-4,7,18H,5-6,8H2,1-2H3 |
Clave InChI |
VPNUSDAPJVDFMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)CCl)C(=O)C3=CNN(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


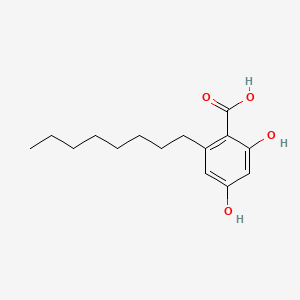
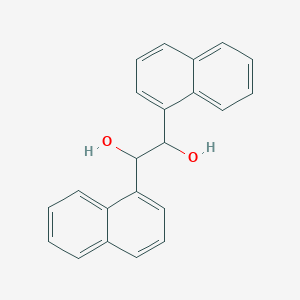
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
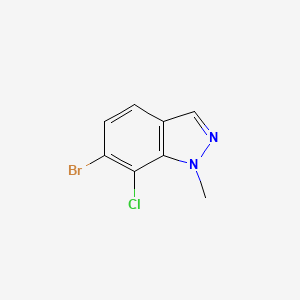
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
